An In-Depth Technical Guide to the Synthesis and Characterization of Clomipramine-d6 Hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Clomipramine-d6 Hydrochloride
Introduction: The Role of Isotopic Labeling in Antidepressant Research
Clomipramine, a chlorinated analog of the tricyclic antidepressant imipramine, is a potent serotonin and norepinephrine reuptake inhibitor widely used in the treatment of major depressive disorder and obsessive-compulsive disorder[1][2]. To advance clinical pharmacology and bioanalytical studies, stable isotope-labeled internal standards are indispensable. Clomipramine-d6 Hydrochloride, where the six hydrogen atoms of the N,N-dimethyl groups are replaced with deuterium, serves this critical role.[3][4] The incorporation of deuterium provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry in complex biological matrices, without altering its chemical properties.[5][6] This guide provides a comprehensive overview of the synthetic strategy and rigorous characterization required to produce high-quality Clomipramine-d6 Hydrochloride for research and development professionals.
Part 1: Synthetic Methodology
The synthesis of Clomipramine-d6 Hydrochloride is a multi-step process that hinges on the strategic coupling of a core heterocyclic scaffold with a deuterated aliphatic side chain. The primary goal is to achieve high isotopic and chemical purity.
Overall Synthetic Strategy
The most common and efficient synthetic route involves the N-alkylation of the secondary amine on the 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine core with a pre-synthesized, deuterated three-carbon side chain. This approach isolates the isotopic labeling step to the synthesis of the side chain, ensuring precise control over the deuteration pattern. The resulting deuterated free base is then converted to its hydrochloride salt for improved stability and solubility.
Caption: Synthetic workflow for Clomipramine-d6 Hydrochloride.
Key Synthetic Steps
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Preparation of the Deuterated Side Chain: The synthesis begins with the preparation of the key intermediate, 3-chloro-N,N-(dimethyl-d6)propylamine. This is typically achieved by the reaction of a suitable precursor like 1-bromo-3-chloropropane with N,N-dimethyl-d6-amine. The choice of a strong base and an appropriate solvent system is critical to drive the reaction to completion and minimize side products.
-
N-Alkylation of the Dibenz[b,f]azepine Core: The core heterocycle, 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine, is deprotonated using a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). This generates a highly nucleophilic anion that readily reacts with the previously synthesized deuterated side chain (3-chloro-N,N-(dimethyl-d6)propylamine).[1][7][8] This condensation reaction forms the tertiary amine, Clomipramine-d6, in its free base form.
-
Salt Formation and Purification: The crude Clomipramine-d6 free base is isolated from the reaction mixture, often through an aqueous workup and extraction. To obtain the final, stable product, the oily free base is dissolved in a suitable organic solvent, such as acetone or diethyl ether, and treated with a solution of hydrochloric acid.[9] This acid-base reaction precipitates the Clomipramine-d6 Hydrochloride salt, which can then be further purified by recrystallization to yield a high-purity crystalline solid.[10]
Experimental Protocol: Synthesis of Clomipramine-d6 Hydrochloride
Objective: To synthesize Clomipramine-d6 Hydrochloride via N-alkylation.
Materials:
-
3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine
-
3-chloro-N,N-(dimethyl-d6)propylamine hydrochloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
-
Sodium Hydroxide (NaOH) solution, 5M
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Acetone, ACS grade
-
Hydrochloric acid, 2M in diethyl ether
Procedure:
-
Preparation of Side Chain Free Base: In a flask, dissolve 3-chloro-N,N-(dimethyl-d6)propylamine hydrochloride in deionized water. Cool the solution in an ice bath and slowly add 5M NaOH solution until the pH is >12. Extract the aqueous layer three times with toluene. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately in the next step.
-
Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine and anhydrous DMF. Cool the mixture to 0°C in an ice bath. Cautiously add sodium hydride (60% dispersion) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Re-cool the reaction mixture to 0°C. Add the 3-chloro-N,N-(dimethyl-d6)propylamine free base (dissolved in a small amount of anhydrous DMF) dropwise via a syringe. Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C overnight, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup and Isolation: Cool the reaction to room temperature and cautiously quench by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash sequentially with deionized water and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude Clomipramine-d6 free base as a viscous oil.
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Salt Formation: Dissolve the crude oil in a minimal amount of cold acetone. While stirring, add 2M HCl in diethyl ether dropwise until precipitation is complete and the solution becomes acidic (test with pH paper).
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Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/acetone) to obtain the final Clomipramine-d6 Hydrochloride as a white to pale yellow crystalline powder.[11] Dry the product in a vacuum oven.
Part 2: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Clomipramine-d6 Hydrochloride.
Caption: Logical workflow for the characterization of Clomipramine-d6 HCl.
Structural and Isotopic Confirmation
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Mass Spectrometry (MS): This is the primary technique for confirming both the molecular weight and the successful incorporation of the deuterium labels. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of the deuterated compound. The mass difference of +6 Da compared to the unlabeled Clomipramine standard provides definitive evidence of hexadeuteration. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, ensuring the deuterium labels are located on the N,N-dimethyl moiety as expected.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure and is a powerful tool to verify the location of deuteration. The spectrum of Clomipramine-d6 HCl will be identical to that of its unlabeled counterpart, with the critical exception of the complete absence of the singlet corresponding to the six N-methyl protons. ²H (Deuterium) NMR can be used to show a signal in the region where the N-methyl protons would appear, directly observing the incorporated deuterium.
Purity and Physicochemical Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is the standard method for determining the chemical purity of the final product.[4] A well-developed reversed-phase method can effectively separate Clomipramine-d6 from any starting materials or side products. Purity is typically reported as a percentage based on the area of the main peak.[13][14]
-
Elemental Analysis: This technique provides the percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine in the final compound. The results must align with the theoretical values calculated for the deuterated hydrochloride salt, providing further confirmation of the empirical formula and purity.
-
Physicochemical Properties: Standard tests include determining the melting point, which should be sharp and within a narrow range (approx. 192-196°C for the unlabeled form), and assessing its appearance (white to pale yellow crystalline powder) and solubility characteristics.[9][11]
Data Summary: Expected Specifications
| Parameter | Specification | Method | Rationale |
| Chemical Name | 3-Chloro-10,11-dihydro-N,N-(dimethyl-d6)-5H-dibenz[b,f]azepine-5-propanamine HCl | - | IUPAC Nomenclature |
| Molecular Formula | C₁₉H₁₇D₆ClN₂ • HCl | MS, EA | Confirms elemental composition[3][4] |
| Molecular Weight | 357.3 (Free Base: 320.9) | Mass Spectrometry | Verifies mass and isotopic labeling[4] |
| Appearance | White to pale yellow crystalline powder | Visual Inspection | Standard for pharmaceutical quality[11] |
| Chemical Purity | ≥98% | HPLC-UV | Ensures absence of organic impurities |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry | Confirms high level of deuteration |
| ¹H NMR | Conforms to structure, absence of N(CH₃)₂ signal | ¹H NMR Spectroscopy | Confirms structure and site of deuteration |
| Melting Point | ~192 - 196 °C | Melting Point Apparatus | Physical constant for identity and purity[11] |
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the chemical purity of Clomipramine-d6 Hydrochloride using RP-HPLC.
Instrumentation & Materials:
-
HPLC system with UV/DAD detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Clomipramine-d6 HCl sample
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Mobile Phase Preparation: Prepare a 0.02M potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.8 with orthophosphoric acid. The mobile phase is a mixture of this buffer and methanol in a 30:70 (v/v) ratio.[13] Filter and degas the mobile phase before use.
-
Standard/Sample Preparation: Prepare a stock solution of Clomipramine-d6 HCl in methanol at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration of ~10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Phosphate Buffer (pH 3.8) : Methanol (30:70)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm[13]
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and record the chromatogram for a sufficient run time to allow all potential impurities to elute.
-
Calculation: Calculate the purity by the area normalization method. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Conclusion
The synthesis and characterization of Clomipramine-d6 Hydrochloride require a meticulous, multi-step approach combining precise organic synthesis with a suite of rigorous analytical techniques. A successful synthesis delivers a product with high chemical and isotopic purity, confirmed through mass spectrometry, NMR, and HPLC. This well-characterized molecule is an invaluable tool for the scientific community, enabling accurate and reliable quantification in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, thereby supporting further research and development in the field of neuropsychopharmacology.
References
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ResearchGate. (2025). Different analytical techniques for the estimation of clomipramine-HCl from pharmaceutical preparations: A review. [Link]
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International Journal of New Chemistry. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. [Link]
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Kumar, A., & Kumar, A. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(11), 7549-7576. [Link]
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PharmGKB. (n.d.). Clomipramine Pathway, Pharmacokinetics. [Link]
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GSC Biological and Pharmaceutical Sciences. (2008). Analytical method development and validation for the estimation of clomipramine HCL in API form and marketed pharmaceutical dosage form by using RP-HPLC method. [Link]
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PubMed. (n.d.). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. [Link]
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Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. [Link]
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